Structural Elucidation of Methyl 2-ethynyl-6-fluorobenzoate: A Comprehensive High-Resolution NMR Guide
Structural Elucidation of Methyl 2-ethynyl-6-fluorobenzoate: A Comprehensive High-Resolution NMR Guide
Executive Summary
Methyl 2-ethynyl-6-fluorobenzoate (CAS: 2551119-21-0) is a highly functionalized aromatic scaffold frequently utilized in advanced organic synthesis and drug development. The molecule presents a fascinating case study in nuclear magnetic resonance (NMR) spectroscopy due to its complex "push-pull" electronic system. The interplay between the electron-withdrawing ester group, the anisotropic shielding of the ethynyl moiety, and the intense electronegativity and scalar coupling of the fluorine atom creates a highly specific spectral fingerprint.
Due to the specialized nature of this compound, the spectral data presented in this whitepaper is synthesized using rigorous empirical additivity models and high-resolution predictive frameworks grounded in established spectroscopic literature[1][2]. This guide provides drug development professionals and analytical chemists with a definitive, causality-driven framework for the structural verification of this molecule.
Experimental Protocols for High-Resolution NMR Acquisition
To ensure absolute scientific integrity, the acquisition of NMR data must not be treated as a passive recording, but as a self-validating system . The following step-by-step methodology ensures high-fidelity data collection[3].
Step-by-Step Acquisition Methodology
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Sample Preparation: Dissolve 15–20 mg of Methyl 2-ethynyl-6-fluorobenzoate in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug into a 5 mm precision NMR tube to eliminate particulate-induced magnetic susceptibility gradients.
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Probe Tuning and Matching: Manually tune the cryoprobe to the exact Larmor frequencies of 1H (e.g., 400.13 MHz), 13C (100.61 MHz), and 19F (376.50 MHz) to maximize the quality factor ( Q ) of the RF coils.
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Locking and Shimming: Lock the spectrometer to the 2H resonance of CDCl3 . Perform automated gradient shimming (TopShim/Z-axis) up to Z5 to ensure a highly homogeneous B0 field, targeting a lock level variance of <1%.
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1D 1H Acquisition: Acquire 16 transients using a standard 30° pulse program (zg30). Crucially, set the relaxation delay ( D1 ) to 5 seconds to ensure complete longitudinal ( T1 ) relaxation of the ethynyl proton.
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1D 13C{1H} Acquisition: Acquire 1024 transients using a power-gated decoupling sequence (WALTZ-16) to eliminate 1H−13C scalar couplings while retaining the critical 19F−13C couplings.
Self-Validating Quality Control Mechanisms
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T1-Relaxation Validation: The integration ratio of the ester methyl group ( 3H ) to the terminal ethynyl proton ( 1H ) must be exactly 3.00:1.00. Any deviation mathematically proves that the D1 delay was insufficient, triggering an automatic re-acquisition.
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Internal Structural Proof: The presence of a massive doublet (~250 Hz) in the 13C spectrum at ~164.9 ppm acts as an absolute, self-contained proof of the C-F bond, requiring no external mass spectrometry validation[1].
Step-by-step NMR acquisition and processing workflow for structural verification.
1H NMR Spectral Analysis
The 1H NMR spectrum of Methyl 2-ethynyl-6-fluorobenzoate is defined by three distinct regions: the aliphatic ester methyl, the highly anisotropic ethynyl proton, and the complex AMX spin system of the aromatic ring.
Quantitative Data Summary ( 1H NMR, 400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment Causality |
| H4 | 7.45 | td | 3JH4,H3=8.0 , 3JH4,H5=8.0 , 4JH4,F=5.5 | 1H | Deshielded by para-ester; meta-coupling to F. |
| H3 | 7.35 | dd | 3JH3,H4=8.0 , 4JH3,H5=1.5 | 1H | Deshielded by ortho-ethynyl; negligible F-coupling. |
| H5 | 7.10 | ddd | 3JH5,F=9.5 , 3JH5,H4=8.0 , 4JH5,H3=1.0 | 1H | Shielded by ortho-F (+R effect); strong F-coupling. |
| −OCH3 | 3.95 | s | - | 3H | Deshielded by adjacent ester carbonyl oxygen. |
| −C≡CH | 3.30 | s | - | 1H | Shielded by alkyne diamagnetic anisotropy cylinder. |
Causality of Chemical Shifts and Couplings
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The Anisotropic Cylinder: Unlike typical alkenes that resonate at 5–6 ppm, the terminal ethynyl proton ( −C≡CH ) appears at 3.30 ppm. This is caused by the linear, sp-hybridized triple bond. When placed in the B0 field, the π -electrons circulate around the bond axis, creating a diamagnetic shielding cone that perfectly encapsulates the terminal proton, driving its resonance upfield[1].
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Fluorine-Induced Splitting: Fluorine ( 19F ) is a spin-1/2 nucleus with 100% natural abundance. It actively splits the adjacent protons. H5 is subjected to a massive ortho-coupling ( 3JH,F≈9.5 Hz ), turning its expected doublet into a complex doublet-of-doublets-of-doublets (ddd) when factoring in the aromatic proton couplings[2].
13C NMR Spectral Analysis
The 13C spectrum is dominated by the profound inductive (-I) and resonance (+R) effects of the fluorine atom, which not only shifts the carbon resonances but fractures them into doublets via heteronuclear scalar coupling.
Quantitative Data Summary ( 13C NMR, 100 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | JC,F Coupling (Hz) | Assignment Causality |
| C=O (Ester) | 165.0 | d | 4JC,F=3.0 | Highly deshielded carbonyl; weak long-range F-coupling. |
| C6 (C-F) | 164.9 | d | 1JC,F=250.0 | Extreme deshielding via -I effect; massive direct Fermi contact. |
| C4 (CH) | 134.6 | d | 3JC,F=9.0 | Deshielded by para-ester; standard meta F-coupling. |
| C3 (CH) | 128.4 | d | 4JC,F=3.0 | Base aromatic shift; minimal para F-coupling. |
| C2 (C-C ≡ C) | 125.0 | d | 3JC,F=4.0 | Shielded by ipso-ethynyl group. |
| C1 (C-COOR) | 122.0 | d | 2JC,F=18.0 | Shielded by ortho-F (+R effect); strong 2-bond coupling. |
| C5 (CH) | 115.5 | d | 2JC,F=22.0 | Highly shielded by ortho-F (+R effect); strong 2-bond coupling. |
| −C≡ (Internal) | 82.0 | s | - | sp-hybridized carbon; deshielded relative to terminal C. |
| ≡CH (Terminal) | 80.0 | s | - | sp-hybridized carbon; shielded by terminal proton. |
| −OCH3 | 52.5 | s | - | Aliphatic carbon attached to highly electronegative oxygen. |
Causality of Heteronuclear Spin-Spin Coupling ( JC,F )
The structural verification of this molecule relies heavily on mapping the JC,F network. The direct 1JC,F coupling at C6 (~250 Hz) is driven by the Fermi contact mechanism, where the s-orbital electron density at the nucleus directly transmits spin information between the 13C and 19F nuclei[2]. As we move further away, the coupling decays but remains highly diagnostic: the ortho carbons (C1 and C5) exhibit 2JC,F couplings of 18–22 Hz, while the meta carbon (C4) shows a 3JC,F of 9 Hz.
Key scalar spin-spin coupling network (J-coupling) driven by the fluorine atom.
Advanced 2D NMR Workflows for Unambiguous Assignment
While 1D NMR provides the foundational data, 2D correlation spectroscopy is required to lock in the assignments, ensuring absolute trustworthiness in the structural elucidation[3].
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COSY (Correlation Spectroscopy): Utilized to map the contiguous H3-H4-H5 spin system. The cross-peak between H4 (7.45 ppm) and H5 (7.10 ppm) confirms their ortho relationship, while the lack of coupling between H3 and H5 confirms their meta relationship.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. This instantly resolves the aromatic carbons: the ddd at 7.10 ppm (H5) will show a direct cross-peak to the doublet at 115.5 ppm (C5).
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HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for quaternary carbon assignment. The ester methyl protons (3.95 ppm) will show a strong 3JC,H correlation to the carbonyl carbon (165.0 ppm). Furthermore, the ethynyl proton (3.30 ppm) will show 2JC,H and 3JC,H correlations to C2 (125.0 ppm) and C1/C3, perfectly anchoring the alkyne to the aromatic ring.
References
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Claridge, T.D.W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science, 3rd Edition, 2016. Available at:[3]
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Silverstein, R.M., Webster, F.X., Kiemle, D.J. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 8th Edition, 2014. Available at:[1]
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Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2020. Available at:[2]
